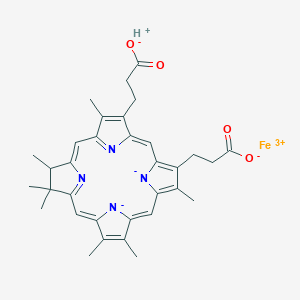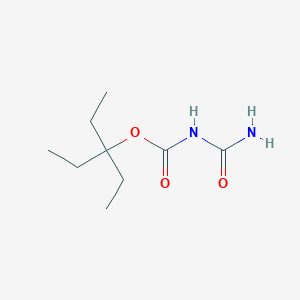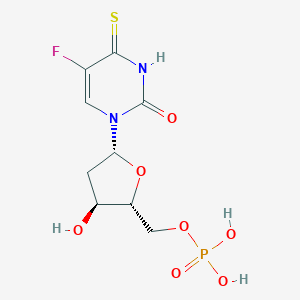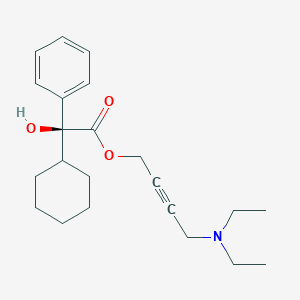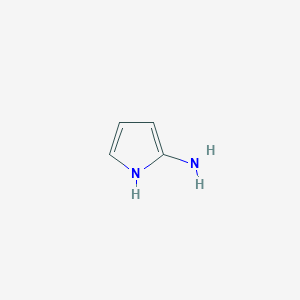
1H-pirrol-2-amina
Descripción general
Descripción
2-Aminopyrrole is an organic compound that belongs to the pyrrole family. It is a heterocyclic aromatic compound that contains a pyrrole ring with an amino group attached to the second carbon atom. 2-Aminopyrrole has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis de derivados de pirazoloquinolina
Se ha desarrollado un protocolo de síntesis verde para acceder a nuevos derivados de 1,4,6,7,8,9-hexahidro-5H-pirazol[3,4-b]quinolin-5-ona conjugados con 1H-pirrol (furano, tiofeno) . Esto implica una reacción de tres componentes en un solo recipiente de 3-metil-1-fenil-1H-pirazol-5-amina, ciclohexano-1,3-diona (o 5,5-dimetilciclohexano-1,3-diona) y 1H-pirrol-2-carbaldehído .
Agentes antimicrobianos
La N-((1H-pirrol-2-il)metileno)-6-metoxipirimidin-3-amina y sus complejos de Co(II) y Cu(II) se han sintetizado y utilizado como agentes antimicrobianos . El compuesto se ha sintetizado condensando 6-metoxipirimidin-3-amina con pirrol-2-carbaldehído .
Preparación de dihidropirrolopirazinoisoindolonas
La 2-(1H-pirrol-1-il)etanamina se puede utilizar en la preparación de dihidropirrolo[2′,1′:3,4]pirazino[2,1-a]isoindolonas . Esto se logra reaccionando con ácidos 2-formilbenzoicos o ácido 2-acetilbenzoico a través de ciclaciones aromáticas de cationes N-aciliminio .
Síntesis de ligandos de base de Schiff
Se ha sintetizado un nuevo ligando de base de Schiff bidentado, N-((1H-pirrol-2-il)metileno)-6-metoxipirimidin-3-amina (MPM) condensando 6-metoxipirimidin-3-amina con pirrol-2-carbaldehído . Además, el MPM se utiliza para preparar complejos metálicos de Cu(II) y Co(II) <a aria-label="5: 4. Síntesis de ligandos de base de Schiff Se ha sintetizado un nuevo ligando de base de Schiff bidentado, N-((1H-pirrol-2-il)metileno)-6-metoxipirimidin-3-amina (MPM) condensando 6-metoxipirimidin-3-amina con pirrol-2-car
Mecanismo De Acción
Target of Action
It’s known that the 2-aminopyrrole moiety is present in many bioactive compounds, which show a wide spectrum of pharmacological activity . Some examples of the bioactivity of 2-aminopyrrole derivatives include antitumor activity and inhibition of HIV-1, metallo-β-lactamase, and 15-lipoxygenase-1 .
Mode of Action
The synthesis of 2-aminopyrrole involves a novel propargylic 3,4-diaza-cope rearrangement and a tandem isomerization/5-exo-dig n-cyclization reaction . This suggests that the compound might interact with its targets through similar mechanisms.
Pharmacokinetics
It’s worth noting that water solubility is an important property in drug development , and 2-Aminopyrrole derivatives have been synthesized that are water-soluble , which could potentially impact their bioavailability.
Result of Action
Given the wide spectrum of pharmacological activity of compounds containing the 2-aminopyrrole moiety , it can be inferred that the results of its action are diverse and depend on the specific derivative and target.
Análisis Bioquímico
Biochemical Properties
1H-pyrrol-2-amine plays a significant role in biochemical reactions. It is commonly used as a drug synthesis intermediate . It can be used in the synthesis of drugs containing pyrrole structures, such as anticancer agents and antibacterial agents
Cellular Effects
Given its use in the synthesis of anticancer and antibacterial agents , it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in reactions for the synthesis of drugs
Propiedades
IUPAC Name |
1H-pyrrol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSWIGRIBOSFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415950 | |
| Record name | 2-AMINOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4458-15-5 | |
| Record name | 2-Aminopyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the σ-complex formed upon protonation of 2-aminopyrrole?
A2: Protonation of 2-aminopyrrole, often at the C2 position, generates a σ-complex resembling a Wheland intermediate. [, ] This cationic species, stabilised by delocalization and isolated as tetraphenylborate salts, highlights the compound's ability to engage in electrophilic aromatic substitution reactions. [, ]
Q2: How can 2-aminopyrroles be synthesized using gold catalysis?
A2: Several gold-catalyzed routes have been developed for 2-aminopyrrole synthesis, showcasing the utility of gold catalysts in heterocycle formation:
- Formal [3+2] cycloaddition: Gold catalysis enables the reaction of ynamides with isoxazoles, providing a concise route to fully substituted 2-aminopyrroles. []
- Ynamide amination-initiated aza-Nazarov cyclization: Gold catalysts promote the amination of ynamides followed by an aza-Nazarov cyclization, granting access to various functionalized 2-aminopyrroles. []
- Intermolecular nitrene transfer: Gold-catalyzed intermolecular nitrene transfer from vinyl azides to ynamides enables the synthesis of multisubstituted 2-aminopyrroles in good yields. []
Q3: Can you describe a metal-free approach for the synthesis of 2-aminopyrroles?
A4: A metal-free domino approach uses alkynyl vinyl hydrazides to access diverse 2-aminopyrroles. The process involves a unique propargylic 3,4-diaza-Cope rearrangement followed by isomerization and 5-exo-dig N-cyclization. []
Q4: How can Morita-Baylis-Hillman acetates be utilized for 2-aminopyrrole synthesis?
A5: Reacting Morita-Baylis-Hillman acetates with 1,1-enediamines or heterocyclic ketene aminals provides a route to fully substituted 2-aminopyrroles. This strategy exploits a base-promoted tandem sequence of Michael addition, elimination, and aromatization. []
Q5: What unique product was isolated from a classical 2-aminopyrrole synthesis and what does it reveal about the reaction?
A6: A 5-hydroxy-γ-lactam byproduct was isolated when using methyl cyanoacetate in the classical synthesis of 2-aminopyrroles. [] This finding provides insight into the generally lower yields observed for methyl esters compared to tert-butyl esters in this reaction. []
Q6: How can 2-aminopyrroles be used to synthesize pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones?
A7: 2-aminopyrroles bearing electron-withdrawing groups at the 3 and 4 positions react with aryl or alkyl isocyanates to yield pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones. The reaction may proceed through (pyrrol-2-yl)ureas or 1-amido-2-aminopyrrole intermediates. []
Q7: How does the α-amino substituent influence the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?
A8: The α-amino group plays a crucial role in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine, influencing both reactivity and regioselectivity. Theoretical studies reveal that the amino group lowers the activation and reaction energies compared to unsubstituted pyrrole. [] It also dictates the regiochemistry of the reaction, leading to the formation of specific purine analogues. []
Q8: What intermediates were identified in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?
A9: NMR spectroscopy revealed five intermediates in the reaction of 1-tert-butyl-2-aminopyrrole with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. These include a zwitterion, a tricyclic adduct, its conjugate acid, a neutral imine, and a trifluoroacetoamidinium ion. This study provides direct experimental evidence for the stepwise mechanism of this inverse electron demand Diels-Alder cascade reaction. []
Q9: How can 2-aminopyrrole and its derivatives be characterized?
A9: Several spectroscopic techniques are employed for the structural elucidation of 2-aminopyrrole and its derivatives:
- NMR spectroscopy: 1H, 13C, 15N, and 19F NMR provide detailed information about the structure, including tautomeric forms and reaction intermediates. [, , ]
- X-ray crystallography: This technique helps determine the connectivity and conformation of 2-aminopyrrole derivatives, such as 2-amino-5-bromo-3,4-dicyanopyrrole and its N-methyl derivative. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)




